2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane
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Overview
Description
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 4-chlorophenyl group, an ethyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane typically involves the reaction of 4-chlorophenyl derivatives with ethyl and propyl substituents under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: A compound with a similar 4-chlorophenyl group but different substituents and ring structure.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar aromatic ring but different functional groups and biological activities.
Uniqueness
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane is unique due to its specific combination of substituents and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
6413-58-7 |
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Molecular Formula |
C15H21ClO2 |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H21ClO2/c1-3-5-14-11(4-2)10-17-15(18-14)12-6-8-13(16)9-7-12/h6-9,11,14-15H,3-5,10H2,1-2H3 |
InChI Key |
GLRCLHQXANUGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(O1)C2=CC=C(C=C2)Cl)CC |
Origin of Product |
United States |
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